Cymal-4, a novel synthetic compound, has garnered attention in the scientific community due to its potential therapeutic applications. The compound, known chemically as 4-(2-(cyclohex-2-enylidene)hydrazinyl)quinolin-2(1H)-one (CYL-4d), has been studied for its effects on nitric oxide (NO) production in macrophages, which are critical cells of the immune system. The regulation of NO production is essential for maintaining immune homeostasis and an overproduction can lead to inflammatory diseases. Therefore, understanding the mechanism of action of Cymal-4 and its applications in various fields is of significant interest1.
The applications of Cymal-4 are diverse due to its role in modulating NO production. In the field of immunology, Cymal-4 could be used to mitigate inflammatory responses that are mediated by excessive NO production. This could have implications for the treatment of diseases where inflammation is a key component, such as arthritis or sepsis. Additionally, the specificity of Cymal-4 in targeting the MEK4/JNK/AP-1 pathway without broadly suppressing other signaling pathways like NF-kappaB suggests that it could be used to fine-tune immune responses without compromising the overall immune defense.
While the current data on Cymal-4 is promising, further research is needed to explore its potential applications in clinical settings. Case studies and clinical trials would be instrumental in determining the efficacy and safety of Cymal-4 in human populations. The compound's impact on cellular signaling pathways also opens up avenues for research into its use as a tool in understanding the complex network of immune regulation1.
Cymal-4 is derived from maltose and is categorized under glycosides, specifically maltosides. It is synthesized through the reaction of cyclohexylbutanol with maltose under specific conditions that promote glycosidic bond formation. The compound's unique structure contributes to its effectiveness in stabilizing membrane proteins during purification and structural analysis.
The synthesis of Cymal-4 involves several key steps:
The synthesis parameters can vary, but common conditions include:
Cymal-4 features a complex molecular structure characterized by:
The InChI key for Cymal-4 is JRNQXDHDSXBSFV-WXFJLFHKSA-N, which provides a unique identifier for its chemical structure. The compound's stereochemistry plays a significant role in its interaction with membrane proteins, influencing its solubilization capacity.
Cymal-4 participates in various chemical reactions primarily related to its use as a detergent:
The effectiveness of Cymal-4 in solubilizing proteins can be influenced by factors such as concentration, temperature, and the presence of other solubilizing agents. Typically, concentrations range from 0.1% to 2% (w/v) for optimal results.
The mechanism of action of Cymal-4 involves:
Studies have shown that detergents like Cymal-4 can significantly enhance the yield of functional membrane proteins during extraction processes when compared to traditional detergents such as n-dodecyl-β-D-maltopyranoside.
Cymal-4 exhibits several notable physical and chemical properties:
The critical micelle concentration (CMC) of Cymal-4 is an important property that influences its effectiveness as a detergent. The CMC value typically falls within the range observed for similar non-ionic detergents.
Cymal-4 has several scientific applications:
4-Cyclohexyl-1-butyl β-D-maltopyranoside (Cymal-4) is a nonionic surfactant belonging to the alkyl maltoside family. Its molecular formula is C₂₂H₄₀O₁₁, with a molecular weight of 480.5 g/mol [7]. Structurally, Cymal-4 consists of a disaccharide hydrophilic head group (β-D-maltopyranoside) linked via a glycosidic bond to a hydrophobic tail featuring a 4-cyclohexylbutyl chain [7] [9]. This cyclohexylbutyl moiety distinguishes Cymal-4 from linear alkyl maltosides (e.g., n-octyl-β-D-maltoside) by incorporating a rigid, alicyclic cyclohexyl ring adjacent to a four-carbon alkyl spacer. The stereochemistry is defined by the β-anomeric configuration of the maltose unit, confirmed by the isomeric SMILES notation: C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
[7].
The cyclohexyl ring enhances the tail’s hydrophobicity and steric bulk compared to linear alkyl chains of equivalent carbon number. This structural feature influences packing efficiency at hydrophobic interfaces and modulates the surfactant’s ability to intercalate into lipid bilayers [8] [9]. X-ray crystallographic studies of analogous membrane proteins suggest that the branched tail may provide better surface coverage around protein transmembrane domains, reducing denaturation during solubilization [9].
Table 1: Structural Features of Cymal-4
Feature | Description |
---|---|
Molecular Formula | C₂₂H₄₀O₁₁ |
Molecular Weight | 480.5 g/mol |
Hydrophilic Head | β-D-Maltopyranoside (disaccharide) |
Hydrophobic Tail | 4-Cyclohexylbutyl group |
Stereochemistry | β-anomeric configuration; chiral centers in D-glucose units |
Unique Structural Element | Alicyclic cyclohexyl ring providing rigidity and enhanced hydrophobicity |
The Critical Micelle Concentration (CMC) of Cymal-4 is a key determinant of its self-assembly behavior. Reported CMC values range between 0.2 mM (0.0096% w/v) and 0.67 mM (0.032% w/v) in aqueous solutions at 298 K [7] [9]. This low CMC arises from its extended hydrophobic domain, which promotes micellization at lower concentrations compared to surfactants with shorter linear chains (e.g., octyl-β-D-glucoside, CMC ≈ 20 mM) [5] [8]. The CMC represents the threshold concentration at which monomeric surfactant molecules spontaneously assemble into micelles—supramolecular structures with a hydrophobic core and hydrophilic surface. For Cymal-4, micelles are likely spherical or ellipsoidal, with aggregation numbers estimated between 50–150 monomers based on analogy to structurally similar maltosides [5].
Micelle formation is driven by thermodynamics:
Factors influencing Cymal-4’s CMC include:
Table 2: CMC Comparison of Selected Maltoside Surfactants
Surfactant | CMC (mM) | Molecular Weight (g/mol) | Hydrophobic Tail Length |
---|---|---|---|
Cymal-4 | 0.20–0.67 | 480.5 | 4-Cyclohexylbutyl (C10 equivalent) |
n-Octyl-β-D-Maltoside | 1.5–2.0 | 454.4 | Linear C8 |
n-Decyl-β-D-Maltoside | 0.10–0.18 | 482.6 | Linear C10 |
Cymal-6 | 0.20 | 536.6 | 5-Cyclohexylpentyl (C11 equivalent) |
The Hydrophile-Lipophile Balance (HLB) quantifies a surfactant’s affinity for aqueous versus lipid phases. For Cymal-4, the HLB can be calculated using Davies' method:
HLB = 7 + Σ(Hydrophilic Group Numbers) – Σ(Lipophilic Group Numbers) [6]
Assigning group contributions:
Estimated HLB ≈ 7 + 15 – (4.75 + 2.85) = 14.4 [6]. This value aligns with Griffin’s formula for nonionic surfactants:
HLB = 20 × (Mₕ / M) Where Mₕ = mass of hydrophilic head (maltose: 342.3 g/mol); M = total molecular mass (480.5 g/mol) HLB = 20 × (342.3 / 480.5) ≈ 14.2 [6].
An HLB of ~14 classifies Cymal-4 as a hydrophilic surfactant suitable for oil-in-water (O/W) emulsions and membrane protein solubilization. Its solubilization efficacy manifests in two key metrics:
In membrane protein purification, Cymal-4’s HLB optimizes selectivity: It extracts target proteins (e.g., G-protein coupled receptors) while leaving integral lipids partially intact, maintaining protein stability [8] [9].
Cymal-4 exhibits robust thermodynamic stability across diverse environments:
Aqueous Solutions: Micelles remain stable at concentrations >CMC due to favorable free energy of micellization (ΔG°ₘ𝒾𝒸 ≈ -RT ln(CMC)). For Cymal-4, ΔG°ₘ𝒾𝒸 is estimated at -30 to -35 kJ/mol at 298 K, indicating spontaneous micellization [5] [7]. Enthalpy (ΔH°ₘ𝒾𝒸) is slightly positive but outweighed by entropy (TΔS°), consistent with hydrophobic-driven assembly.
Membrane-Mimetic Systems: When interacting with lipid bilayers or membrane proteins:
Crystallization studies demonstrate Cymal-4’s utility in stabilizing membrane proteins for structural analysis. For example, human VDAC1 (Voltage-Dependent Anion Channel) purified in Cymal-5 (a homolog) formed crystals diffracting to 3.5 Å, while Cymal-4 was screened for initial solubilization [9]. Its low CMC minimizes background interference in techniques like X-ray crystallography and NMR, while its chemical stability allows long-term dialysis without degradation [7] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: